![molecular formula C9H9N3 B14767522 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 3-position and a vinyl group at the 5-position makes this compound unique and of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with suitable aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methyl and vinyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 3-methyl-5-formyl-1H-pyrazolo[3,4-b]pyridine.
Reduction: Formation of 3-methyl-5-ethyl-1H-pyrazolo[3,4-b]pyridine.
Substitution: Formation of various substituted pyrazolopyridines depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and vinyl groups but shares the core structure.
3-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar but without the vinyl group.
5-Vinyl-1H-pyrazolo[3,4-b]pyridine: Similar but without the methyl group.
Uniqueness: The presence of both the methyl and vinyl groups in 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine enhances its chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
5-ethenyl-3-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H9N3/c1-3-7-4-8-6(2)11-12-9(8)10-5-7/h3-5H,1H2,2H3,(H,10,11,12) |
Clé InChI |
NHYAXZPQQFFGJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=NC2=NN1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


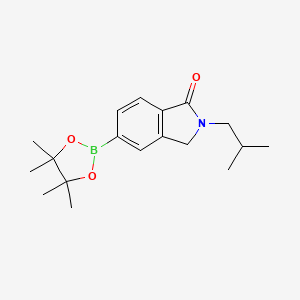
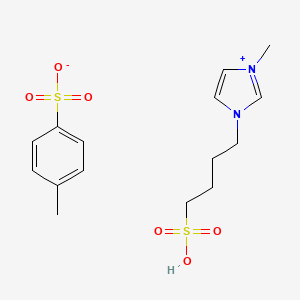

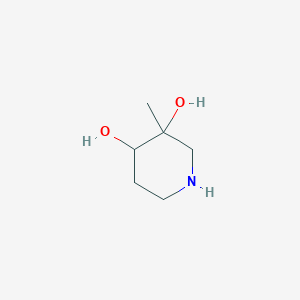
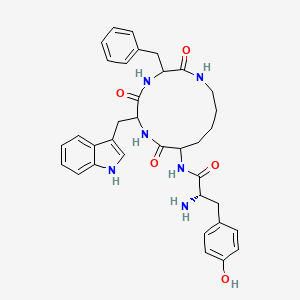

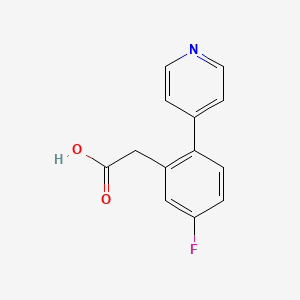
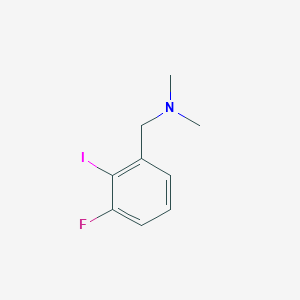

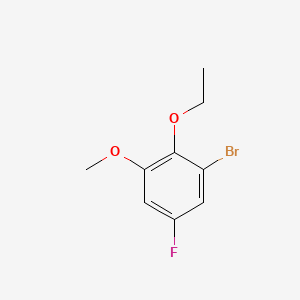
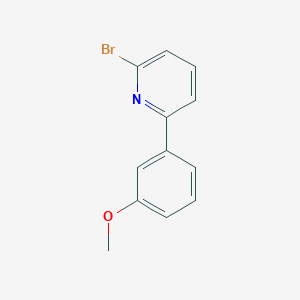
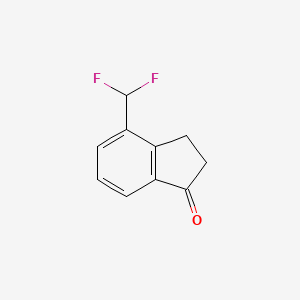
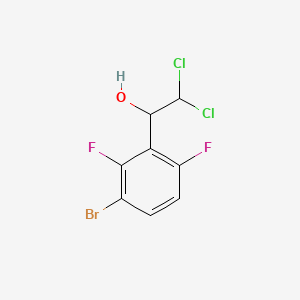
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)
